molecular formula C21H26BrNO4 B3000603 Methylnaltrexone D3 (Bromide)

Methylnaltrexone D3 (Bromide)

Katalognummer: B3000603
Molekulargewicht: 439.4 g/mol
InChI-Schlüssel: IFGIYSGOEZJNBE-NJKPUNJJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylnaltrexone D3 (Bromide) is a useful research compound. Its molecular formula is C21H26BrNO4 and its molecular weight is 439.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methylnaltrexone D3 (Bromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylnaltrexone D3 (Bromide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1/i1D3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGIYSGOEZJNBE-NJKPUNJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Gold Standard: Interpreting and Validating the Certificate of Analysis for Methylnaltrexone-d3 (Bromide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the Internal Standard

In the quantitative bioanalysis of Methylnaltrexone (MNTX) —a peripherally acting


-opioid receptor antagonist (PAMORA)—the reliability of pharmacokinetic (PK) data hinges on a single, often overlooked reagent: the stable isotope-labeled internal standard (SIL-IS).[1][2]

Methylnaltrexone Bromide is a quaternary ammonium compound.[1] Its permanent positive charge makes it ideal for Electrospray Ionization (ESI+), but it also makes it highly susceptible to matrix effects (ion suppression/enhancement) in LC-MS/MS assays.[1][2] Methylnaltrexone-d3 (Bromide) is the industry-standard tool to normalize these variances.[1][2]

However, a Certificate of Analysis (CoA) for a deuterated standard is not merely a receipt; it is a risk assessment document.[1] This guide deconstructs the CoA for Methylnaltrexone-d3, translating chemical specifications into bioanalytical performance metrics compliant with FDA Bioanalytical Method Validation (BMV) Guidance (2018) .

The Anatomy of the CoA: Critical Quality Attributes (CQAs)

When reviewing a CoA for Methylnaltrexone-d3 (MNTX-d3), three parameters dictate its suitability for regulated studies.

Identity and Chemical Structure
  • Compound Name: Methylnaltrexone-d3 Bromide (N-methyl-d3).[1][2]

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight:

    
     g/mol  (Salt form).[1]
    
    • Note: The unlabelled MNTX Bromide is

      
       g/mol .[1] The +3 Da shift is essential to separate the IS channel from the analyte channel in the mass spectrometer.[1]
      
  • Structure Verification: The deuteration typically occurs at the quaternary nitrogen's methyl group (

    
    ).[1] This position is metabolically stable and chemically inert under standard extraction conditions.[1]
    
Isotopic Purity (The "D0" Problem)

This is the single most critical specification.[1]

  • Specification:

    
     Deuterated.
    
  • The Risk: If the IS contains significant amounts of unlabelled MNTX (D0), adding the IS to your samples will artificially inflate the analyte signal.[1]

  • Threshold: For high-sensitivity assays (LLOQ < 1 ng/mL), the D0 contribution from the IS must be negligible (typically

    
     of the LLOQ signal).[1]
    
Chemical Purity[1][2][4]
  • Specification:

    
     (HPLC).
    
  • The Risk: Impurities in the IS solution can compete for ionization, causing suppression, or elute at the same retention time as the analyte, causing interference.[1]

Technical Deep Dive: The Mechanics of Interference

To understand why we validate the CoA, we must visualize the "Cross-Talk" phenomenon.[1] In LC-MS/MS, we monitor specific mass transitions (MRM).

  • Analyte (MNTX): Precursor

    
     Product 
    
    
    
    [1][2]
  • IS (MNTX-d3): Precursor

    
     Product 
    
    
    
    [1][2]

Cross-Talk Type A (IS Interference): The IS contains D0 (native drug).[1] You add IS to a blank sample, and you see a peak in the Analyte channel.[1] This limits your sensitivity (LLOQ).[1]

Cross-Talk Type B (Reverse Contribution): High concentrations of the Analyte (ULOQ) contain natural isotopes (C13) that mimic the mass of the IS.[1] This suppresses the IS signal ratio at high concentrations, curving the calibration line.[1]

Visualization: The Signal Contribution Pathway[1]

CrossTalk_Analysis IS_Stock MNTX-d3 Stock (From CoA) Impurity_D0 Impurity: Native D0 (Unlabelled MNTX) IS_Stock->Impurity_D0 If Isotopic Purity < 99% MS_IS MS Channel: IS (m/z 359 > 202) IS_Stock->MS_IS Primary Signal Sample_Blank Blank Matrix (Plasma/Urine) Impurity_D0->Sample_Blank Spiked into MS_Analyte MS Channel: Analyte (m/z 356 > 199) Sample_Blank->MS_Analyte Detected as Drug Result_False False Positive (LLOQ Failure) MS_Analyte->Result_False Interference > 20% of LLOQ Result_Valid Valid Normalization MS_IS->Result_Valid

Figure 1: The mechanism of Internal Standard interference. If the CoA indicates low isotopic purity (presence of D0), the IS stock itself becomes a source of contamination in the analyte channel.[1]

Analytical Verification Protocols

As a scientist, you must treat the CoA as a hypothesis, not a fact.[1] Perform the following verification steps upon receipt of the material.

Protocol 1: Isotopic Purity Verification (MS Scan)

Objective: Confirm the absence of D0 (m/z 356) in the D3 stock.[1]

  • Preparation: Dilute MNTX-d3 stock to approx. 100 ng/mL in Mobile Phase (e.g., 0.1% Formic Acid in Water/MeOH).

  • Method: Perform a Q1 MS Scan (Positive Mode) from m/z 350 to 370.[1]

  • Analysis:

    • Identify the base peak at m/z 359 (MNTX-d3 cation).[1]

    • Look for a peak at m/z 356 (MNTX-d0).[1]

    • Calculation:

      
      [1][2]
      
  • Acceptance:

    
    . If higher, adjust the IS working concentration down or reject the lot.
    
Protocol 2: The "Zero-Blank" Interference Test

Objective: Verify compliance with FDA BMV 2018 (Section III.B.4).

  • Extraction: Extract a double blank (matrix only) and a "Zero" sample (matrix + IS only).

  • Injection: Inject the Zero sample.

  • Calculation: Measure the area in the Analyte channel (m/z 356) for the Zero sample.[1]

  • Acceptance: The area in the Analyte channel must be

    
     of the area of the LLOQ standard.
    

Handling, Stability, and Storage[1][2]

Methylnaltrexone Bromide is a salt.[1] Its physical properties dictate how it must be handled to maintain the validity of the CoA.

ParameterCharacteristicHandling Protocol
Hygroscopicity High (Bromide salt)Do not weigh small quantities (< 5 mg) directly.[1][2] The salt absorbs atmospheric water rapidly, altering the effective molecular weight.[1] Weigh the entire vial content or use a humidity-controlled glove box.
Solubility Water/Methanol solubleDissolve the primary stock in 50:50 Water:Methanol.[2] Avoid 100% organic solvents for the primary stock to ensure complete dissolution of the salt.[1]
Light Sensitivity ModerateStore solutions in amber glass vials.[1][2]
Storage -20°C (Solid)Keep desiccated.[1][2] Allow the vial to reach room temperature before opening to prevent condensation.

Workflow: From CoA to Validation

The following flowchart outlines the decision-making process when receiving a new lot of Methylnaltrexone-d3.

CoA_Workflow Start Receive MNTX-d3 Review CoA Check_MW Verify MW Calculation (Salt vs Free Base) Start->Check_MW Check_Iso Isotopic Purity > 99%? Check_MW->Check_Iso MS_Scan Run Q1 MS Scan (Protocol 1) Check_Iso->MS_Scan Yes Fail Lot Rejected Contact Vendor Check_Iso->Fail No Calc_D0 Calculate % D0 (Native Abundance) MS_Scan->Calc_D0 Decision_D0 % D0 < 0.5%? Calc_D0->Decision_D0 Zero_Test Run Zero-Blank Test (Protocol 2) Decision_D0->Zero_Test Yes Adjust Adjust IS Concentration to lower Interference Decision_D0->Adjust No (Marginal) Pass Lot Approved Proceed to Method Validation Zero_Test->Pass Interference < 20% LLOQ Zero_Test->Fail Interference > 20% LLOQ Adjust->Zero_Test

Figure 2: Decision matrix for validating the internal standard prior to use in regulated bioanalysis.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 5361917, Methylnaltrexone Bromide. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Methylnaltrexone Separation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

Methylnaltrexone (MNTX) Bromide presents a unique chromatographic challenge due to its permanent positive charge (quaternary ammonium cation) and high polarity.[1] Unlike its precursor Naltrexone, MNTX cannot be retained on standard C18 columns using simple hydro-organic gradients.[1]

This application note details two distinct separation strategies:

  • Method A (The QC Standard): A robust Ion-Pair Reversed-Phase (IP-RP) method compliant with USP standards, ideal for routine quality control and impurity quantification.[1]

  • Method B (The R&D Alternative): A HILIC-MS compatible approach for high-sensitivity metabolite identification, eliminating the need for ion-pairing agents that suppress mass spectrometry signals.[1]

Physicochemical Context
PropertyValueChromatographic Implication
Structure Quaternary Ammonium Derivative of NaltrexonePermanently charged cation regardless of pH.[1]
pKa ~8.4 (Phenolic -OH)Mobile phase pH > 8.0 will ionize the phenol, altering selectivity.[1]
Log P ~1.12 (Low)Hydrophilic; requires high aqueous content or HILIC for retention.[1]
Solubility Soluble in water/buffersCompatible with highly aqueous mobile phases.[1]

Method Selection Logic

The choice of method depends heavily on the detector used and the stage of drug development.[1]

MethodSelection Start Select Analytical Goal Detector Detector Type? Start->Detector UV UV / PDA (Routine QC) Detector->UV Robustness Required MS Mass Spec (LC-MS) (PK / Metabolites) Detector->MS Sensitivity Required MethodA Method A: IP-RP (HFBA or Sulfonates) UV->MethodA High Resolution MethodB Method B: HILIC (Ammonium Formate) MS->MethodB No Ion Suppression

Figure 1: Decision matrix for selecting the appropriate MNTX separation strategy.

Method A: Ion-Pair Reversed-Phase (USP Aligned)

Purpose: Routine release testing, stability studies, and impurity quantification (Naltrexone, Aldol dimers).[1] Mechanism: The ion-pairing agent (Heptafluorobutyric Acid - HFBA) forms a neutral complex with the cationic MNTX, allowing it to interact with the hydrophobic C18 stationary phase.

Protocol Parameters
ParameterCondition
Column L1 (C18) - 4.6 mm × 25 cm, 3 µm or 5 µm (e.g., Zorbax SB-C18 or equiv.)[1][2]
Mobile Phase A 0.1% HFBA in Water (Adjust to pH 2.4 with NH₄OH) : Methanol (85:15)
Mobile Phase B 0.1% HFBA Buffer : Methanol : THF (85:5:[1]10)
Flow Rate 1.0 mL/min
Temperature 50°C (Critical for mass transfer kinetics)
Detection UV @ 280 nm
Injection Vol 20 - 50 µL
Gradient Table
Time (min)% Solution A% Solution B
09010
153070
303070
319010
459010
Critical Technical Notes
  • Ion Pair Selection: While older methods use Sodium Octanesulfonate, HFBA is preferred in modern monographs (USP) because it offers sharper peak shapes for quaternary amines and is volatile enough to be semi-compatible with MS if absolutely necessary (though signal suppression will occur).[1]

  • Temperature Control: The high column temperature (50°C) reduces mobile phase viscosity and improves the peak symmetry of the bulky ion-pair complex.[1]

  • Impurity Resolution: This method must resolve Methylnaltrexone (RT ~12 min) from Naltrexone (RT ~15 min).[1] The resolution factor (

    
    ) should be > 2.0.[1]
    

Method B: HILIC-MS (Ion-Pair Free)

Purpose: Pharmacokinetics (PK), trace metabolite ID, and high-sensitivity LC-MS/MS analysis.[1] Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar cationic MNTX via a water-rich layer on the silica surface, utilizing electrostatic interactions without "sticky" ion-pairing agents.[1]

Protocol Parameters
ParameterCondition
Column Bare Silica or Zwitterionic HILIC (e.g., HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1]0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Temperature 30°C
Detection MS (ESI+)
Isocratic/Gradient Strategy
  • Initial Conditions: High organic (e.g., 90% B) is required to retain MNTX.[1]

  • Elution: A gradient decreasing %B (to ~50%) will elute MNTX.[1]

  • Advantage: MNTX elutes after the void volume and separated from matrix salts, unlike in RP-HPLC where it elutes early without ion pairing.[1]

System Suitability & Validation

To ensure the trustworthiness of the data, the following criteria must be met before running sample batches.

System Suitability Criteria (SSC)
ParameterAcceptance LimitRationale
Tailing Factor (

)
NMT 2.0Quaternary amines interact with silanols, causing tailing.[1] High tailing compromises integration accuracy.[1]
Resolution (

)
> 1.5 (MNTX vs Naltrexone)Naltrexone is the primary synthetic precursor and degradant.[1]
Precision (%RSD) NMT 0.73% (n=5)As per USP strict requirements for assay.
Capacity Factor (

)
> 2.0Ensures the peak is truly retained and not eluting in the void.[1]
Experimental Workflow Diagram

Workflow Prep Sample Preparation (Dissolve in Mobile Phase A) Equilib Column Equilibration (>20 Column Volumes) Prep->Equilib SST System Suitability Injection (Standard Mix) Equilib->SST Check Pass Criteria? (Tailing < 2.0, Rs > 1.5) SST->Check Run Sample Batch Analysis Check->Run Yes Fail Troubleshoot: 1. Check pH 2. Refresh Mobile Phase Check->Fail No Fail->Equilib

Figure 2: Step-by-step experimental workflow for validating the MNTX separation.

Troubleshooting Guide

  • Peak Tailing: If

    
    , the mobile phase pH may have drifted. The ion-pairing efficiency of HFBA is pH-dependent.[1] Ensure pH is strictly 2.4 ± 0.1.
    
  • Retention Time Drift: MNTX is sensitive to the concentration of the ion-pairing agent.[1] Ensure the HFBA concentration is accurate (0.1% v/v).

  • Ghost Peaks: HFBA can accumulate in the column.[1] A high-organic wash (95% MeOH) is required after every 50 injections.[1]

References

  • United States Pharmacopeia (USP). Methylnaltrexone Bromide Monograph. USP-NF.[1][3] (Accessed via USP Online).[1] [1]

  • U.S. Food and Drug Administration (FDA). NDA 21-964: Relistor (Methylnaltrexone Bromide) Chemistry Review.[1] Center for Drug Evaluation and Research.[1] [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5361918, Methylnaltrexone. [1]

  • Chongqing Pharmaceutical Research Institute. Method for detecting methylnaltrexone bromide and impurity thereof by chromatography. Patent CN101685084B.[1][2]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Methylnaltrexone and Methylnaltrexone-D3 in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methylnaltrexone and its deuterated internal standard, Methylnaltrexone-D3, in human plasma. The protocol detailed herein is optimized for high-throughput applications in clinical research and pharmacokinetic studies, offering excellent accuracy, precision, and a low limit of quantification. The methodology employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This guide provides a comprehensive framework, from sample preparation to data acquisition, intended for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Methylnaltrexone

Methylnaltrexone is a peripherally acting mu-opioid receptor antagonist, specifically designed to mitigate the constipating effects of opioid analgesics without compromising their central analgesic efficacy.[1][2] Its therapeutic mechanism is rooted in its structure as a quaternary ammonium compound, which carries a positive charge and restricts its passage across the blood-brain barrier.[3][4] The clinical application of Methylnaltrexone, particularly in patients undergoing long-term opioid therapy for chronic pain, necessitates precise and reliable bioanalytical methods to characterize its pharmacokinetic profile.[3][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and speed.[6][7] This application note addresses the critical parameters for the successful implementation of an LC-MS/MS assay for Methylnaltrexone, utilizing Methylnaltrexone-D3 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision. The use of a SIL-IS is paramount as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing a reliable means for accurate quantification.

Experimental Workflow: A Step-by-Step Guide

The analytical workflow is designed for efficiency and robustness, ensuring reproducible results across multiple sample batches. The process encompasses sample pre-treatment, automated extraction, chromatographic separation, and mass spectrometric detection.

Methylnaltrexone Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Collection IS_Spike Spike with Methylnaltrexone-D3 Plasma_Sample->IS_Spike SPE Solid-Phase Extraction (SPE) IS_Spike->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation Injection MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Data Acquisition

Figure 1: Experimental workflow for the quantification of Methylnaltrexone.
Materials and Reagents
  • Methylnaltrexone bromide reference standard

  • Methylnaltrexone-D3 reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • Weak cation-exchange solid-phase extraction (SPE) cartridges

Sample Preparation Protocol

The selection of an appropriate sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest. For Methylnaltrexone, a quaternary amine, solid-phase extraction utilizing a weak cation-exchange mechanism provides excellent recovery and sample cleanup.[8][9]

  • Sample Thawing and Centrifugation: Thaw plasma samples at room temperature. Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet any precipitated proteins.

  • Internal Standard Spiking: To 200 µL of plasma supernatant, add 20 µL of Methylnaltrexone-D3 working solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the weak cation-exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute Methylnaltrexone and Methylnaltrexone-D3 with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography Parameters: Achieving Optimal Separation

The chromatographic separation is designed to resolve Methylnaltrexone from endogenous plasma components, ensuring that the analyte enters the mass spectrometer free from co-eluting interferences. A C18 stationary phase is a common and effective choice for this application.[10]

ParameterCondition
HPLC System Agilent 1100 series or equivalent
Column Reversed-phase C18, 2.1 x 100 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Rationale for Parameter Selection: The use of a C18 column provides good retention and peak shape for polar compounds like Methylnaltrexone. The gradient elution allows for efficient separation from early-eluting matrix components and ensures the timely elution of the analyte. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive ion electrospray ionization.

Mass Spectrometry Parameters: Selective and Sensitive Detection

The heart of this analytical method lies in the high selectivity and sensitivity of tandem mass spectrometry. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion. This process significantly reduces chemical noise and enhances the signal-to-noise ratio.

ParameterSetting
Mass Spectrometer Triple Quadrupole (e.g., API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas (CAD) Medium
Declustering Potential (DP) Optimized for each analyte (typically 60-80 V)
Entrance Potential (EP) 10 V
Collision Energy (CE) Optimized for each transition (typically 30-50 eV)
Collision Cell Exit Potential (CXP) 10 V
MRM Transitions

The selection of appropriate MRM transitions is crucial for the specificity of the assay. The following transitions have been validated for the quantification of Methylnaltrexone and its deuterated internal standard.[8][10]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Methylnaltrexone 356.3284.2150
Methylnaltrexone-D3 359.3287.1150

Justification of Transitions: The precursor ion for Methylnaltrexone ([M]+) corresponds to its monoisotopic mass. The fragmentation to the product ion is a characteristic loss that provides high specificity. Similarly, the +3 Da shift in the precursor and product ions for Methylnaltrexone-D3 confirms its identity and allows for its distinct detection.

Method Validation and Performance

A comprehensive validation of the method should be performed in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters include:

  • Linearity and Range: The method demonstrates excellent linearity over the range of 0.1 to 120 ng/mL in human plasma.[8]

  • Accuracy and Precision: Intra- and inter-day precision are typically below 15% (20% at the LLOQ), with accuracy within ±15% of the nominal concentration.[8]

  • Matrix Effect and Recovery: The use of a stable isotope-labeled internal standard effectively compensates for any matrix effects. The extraction recovery of Methylnaltrexone from plasma is consistently high, often exceeding 80%.[8]

  • Stability: The stability of Methylnaltrexone in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C.

Conclusion: A Reliable Tool for Pharmacokinetic Assessment

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust platform for the quantification of Methylnaltrexone and its deuterated internal standard in human plasma. The combination of efficient solid-phase extraction, rapid chromatographic separation, and highly selective MRM detection allows for the reliable analysis of a large number of samples, making it an invaluable tool for pharmacokinetic studies and clinical trial support. The principles and parameters outlined herein can be adapted to various triple quadrupole mass spectrometry systems, providing a solid foundation for researchers in the field of drug metabolism and pharmacokinetics.

References

  • Quantitative determination of methylnaltrexone in human serum using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, Available at: [Link][11]

  • Quantitative determination of methylnaltrexone in human serum using liquid chromatography-tandem mass spectrometry. PubMed, Available at: [Link][10]

  • Methylnaltrexone bromide: research update of pharmacokinetics following parenteral administration. Taylor & Francis Online, Available at: [Link][5]

  • Pharmacokinetic study of methylnaltrexone after single and multiple subcutaneous administrations in healthy Chinese subjects. Taylor & Francis Online, Available at: [Link][3]

  • Methylnaltrexone for the treatment of opioid-induced constipation and gastrointestinal stasis in intensive care patients. Results from the MOTION trial. PubMed Central, Available at: [Link][4]

  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM, Available at: [Link][6]

  • Determination of naltrexone and 6beta-naltrexol in human blood: comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection. PubMed, Available at: [Link]

  • methylnaltrexone bromide RELISTOR PSUSA-2023-201603 EN PI highlighted. European Medicines Agency, Available at: [Link]

  • Validation of a LC-MS/MS method to simultaneously quantify thiafentanil and naltrexone in plasma for pharmacokinetic studies in. Wildlife Pharmaceuticals, Available at: [Link][7]

  • 208271Orig1s000. accessdata.fda.gov, Available at: [Link]

  • Development of a liquid chromatography-tandem mass spectrometry method for the analysis of plasma naltrexone and its active metabolite in patients with AUD. PubMed, Available at: [Link]

  • Determination of methylnaltrexone in human plasma by LC-MS/MS and its application to a pharmacokinetic study in healthy Chinese volunteers. China/Asia On Demand (CAOD), Available at: [Link][8]

  • Methylnaltrexone bromide: research update of pharmacokinetics following parenteral administration. PubMed, Available at: [Link][1]

  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu, Available at: [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s). FDA, Available at: [Link]

  • Analysis of opioid-mediated analgesia in Phase III studies of methylnaltrexone for opioid-induced constipation in patients with chronic noncancer pain. PubMed Central, Available at: [Link][2]

  • Determination of methylnaltrexone in clinical samples by solid-phase extraction and high-performance liquid chromatography for a pharmacokinetics study. PubMed, Available at: [Link][9]

Sources

Application Note: Standard Operating Procedure for Preparing Methylnaltrexone-D3 Internal Standard Working Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the preparation of Methylnaltrexone-D3 (MNTX-D3) internal standard (IS) working solutions for use in quantitative bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern chromatographic and mass spectrometric assays, ensuring the highest degree of accuracy and precision by correcting for variability during sample preparation and analysis.[1] This guide outlines the fundamental principles, necessary materials, step-by-step procedures for creating stock and working solutions, and critical considerations for storage and stability to ensure data integrity.

Principle and Scientific Rationale

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for reliable results.[2] An ideal IS co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics. Methylnaltrexone-D3, as a deuterated analog of Methylnaltrexone, is the gold standard for this purpose.[3] Its chemical and physical properties are nearly identical to the parent compound, but its increased mass (due to the three deuterium atoms) allows it to be distinguished by a mass spectrometer.[1][4]

The core principle is isotope dilution mass spectrometry (IDMS) . A known, fixed concentration of MNTX-D3 is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, ideally at the very beginning of the sample preparation process.[5] Any loss of analyte during extraction, or any fluctuation in instrument response (e.g., matrix effects, ionization suppression), will affect the IS to the same degree as the analyte.[3] Quantification is then based on the ratio of the analyte's response to the IS's response, which remains constant and corrects for these variations, thereby improving method robustness and reproducibility.[6] This approach is strongly recommended by regulatory bodies like the FDA for bioanalytical method validation.[7][8]

Analyte and Internal Standard Properties

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to proper handling and solution preparation.

PropertyMethylnaltrexone BromideMethylnaltrexone-D3 Bromide
Molecular Formula C₂₁H₂₆BrNO₄C₂₁H₂₃D₃BrNO₄
Molecular Weight ~436.3 g/mol [9]~439.4 g/mol [10]
CAS Number 73232-52-7[9]1131456-47-7[10]
Appearance Crystalline solid[9]Powder
Solubility Approx. 10 mg/mL in PBS (pH 7.2)[9]Soluble in solvents like DMSO
Purity ≥95% (typical)[9]Isotopic enrichment ≥98% is recommended[11]
Storage (Solid) -20°C[9]-20°C for up to 3 years[10]

Materials and Reagents

  • Methylnaltrexone-D3 Bromide reference standard (powder form)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 50 mL)

  • Calibrated precision pipettes and sterile tips

  • Amber glass vials with PTFE-lined caps for storage

  • Vortex mixer

  • Sonicator bath

  • Solvents: HPLC-grade or LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), or purified water (e.g., Milli-Q). The choice of solvent depends on the specific analytical method and the solubility of the reference standard. Methanol is a common initial choice.

Safety Precautions

  • Methylnaltrexone-D3 should be considered a hazardous substance.[9] Handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • All weighing and handling of the solid powder should be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Protocol: Preparation of Primary Stock Solution (S1)

The primary stock solution is the foundation of all subsequent standards. Utmost accuracy is required at this stage.

Objective: To prepare a 1.0 mg/mL Primary Stock Solution (S1).

  • Equilibration: Allow the sealed container of Methylnaltrexone-D3 Bromide powder to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh approximately 1.0 mg of the MNTX-D3 powder using an analytical balance. Record the exact weight to four decimal places (e.g., 1.05 mg).

  • Dissolution: Quantitatively transfer the weighed powder to a 1.0 mL Class A volumetric flask. Add approximately 0.7 mL of the chosen solvent (e.g., Methanol).

  • Solubilization: Cap the flask and vortex gently for 1-2 minutes. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulate matter remains.[12]

  • Final Volume: Once completely dissolved and cooled to room temperature, carefully add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Invert the capped flask 15-20 times to ensure a homogenous solution.

  • Calculation: Calculate the exact concentration of the Primary Stock Solution (S1) based on the actual weight.

    • Exact Concentration (mg/mL) = Weight of MNTX-D3 (mg) / Volume of Flask (mL)

  • Labeling and Storage: Transfer the solution to a pre-labeled amber glass vial. The label should include:

    • Name of Compound: Methylnaltrexone-D3 Stock (S1)

    • Exact Concentration

    • Solvent Used

    • Preparation Date

    • Preparer's Initials

    • Expiry/Retest Date

    • Store the solution at -80°C . In solvent, MNTX-D3 is stable for at least one year at this temperature.[10]

Protocol: Preparation of Intermediate and Working Solutions

Working solutions are prepared by performing serial dilutions from the primary stock. The concentration of the final working solution should be chosen to be in the mid-range of the analyte's expected calibration curve.[3]

Intermediate Stock Solution (S2)

Objective: To prepare a 10.0 µg/mL Intermediate Stock Solution (S2).

  • Allow the Primary Stock Solution (S1) to thaw completely and equilibrate to room temperature. Vortex gently to ensure homogeneity.

  • Pipette 100 µL of S1 into a 10.0 mL volumetric flask.

  • Dilute to the mark with the appropriate solvent (e.g., 50:50 Methanol:Water).

  • Cap and invert the flask 15-20 times to mix thoroughly.

  • Transfer to a labeled amber vial and store at -20°C or -80°C .

Working Internal Standard Solution (WS)

Objective: To prepare a 100 ng/mL Working Solution (WS).

  • Allow the Intermediate Stock Solution (S2) to thaw completely and equilibrate to room temperature. Vortex gently.

  • Pipette 1.0 mL of S2 into a 100.0 mL volumetric flask.

  • Dilute to the mark with the solvent used for the final sample reconstitution in your analytical method.

  • Cap and invert to mix thoroughly.

  • This working solution is now ready to be spiked into samples. Store this solution under refrigerated conditions (2-8°C) when in use, but for long-term storage, -20°C is recommended. Aqueous solutions of the non-deuterated form are not recommended for storage for more than one day, highlighting the importance of proper storage conditions for all solutions.[9]

Summary of Dilution Scheme
Solution IDStarting SolutionVolume of StockFinal VolumeFinal Concentration
S1 MNTX-D3 Powder~1.0 mg1.0 mL1.0 mg/mL
S2 S1 (1.0 mg/mL)100 µL10.0 mL10.0 µg/mL
WS S2 (10.0 µg/mL)1.0 mL100.0 mL100 ng/mL

Diagram 1: Workflow for MNTX-D3 Solution Preparation

G start Start: Receive MNTX-D3 weigh 1. Accurately Weigh Solid Standard start->weigh dissolve 2. Quantitatively Transfer & Dissolve in Solvent weigh->dissolve stock 3. Prepare Primary Stock Solution (S1) (e.g., 1 mg/mL) dissolve->stock intermediate 4. Prepare Intermediate Solution (S2) (e.g., 10 µg/mL) stock->intermediate Serial Dilution 1 store Store Appropriately (-80°C / -20°C) stock->store working 5. Prepare Working Solution (WS) (e.g., 100 ng/mL) intermediate->working Serial Dilution 2 intermediate->store end_node Ready for Use in Bioanalytical Assay working->end_node

A high-level workflow for the preparation of MNTX-D3 solutions.

Application in a Bioanalytical Workflow

The final Working Internal Standard Solution (WS) is incorporated into the bioanalytical method. A typical application involves:

  • Aliquoting a volume of the biological matrix (e.g., 100 µL of plasma) for calibration standards, QCs, and unknown samples into a 96-well plate or microcentrifuge tubes.

  • Adding a small, precise volume of the WS (e.g., 10 µL of the 100 ng/mL solution) to every well/tube.

  • Proceeding with the sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

The early addition of the IS ensures it undergoes all subsequent steps alongside the analyte, providing the most accurate correction for procedural losses and matrix effects.[5]

Diagram 2: Hierarchy of Standard Solutions

G node_stock Primary Stock Solution (S1) 1.0 mg/mL High Concentration High Stability (-80°C) node_intermediate Intermediate Solution (S2) 10.0 µg/mL Used for preparing working solutions node_stock:f1->node_intermediate:f0  1:100 Dilution node_working Working Solution (WS) 100 ng/mL Spiked directly into all samples node_intermediate:f1->node_working:f0  1:100 Dilution

Logical hierarchy from concentrated stock to final working solution.

References

  • Axios Research. (n.d.). Methylnaltrexone-d3 Bromide. Retrieved February 4, 2026, from [Link]

  • Weiss, J., et al. (2011). Quantitative determination of methylnaltrexone in human serum using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(32), 3855-3859. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5361918, Methylnaltrexone. Retrieved February 4, 2026, from [Link].

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link] (Note: A representative URL is used as the original may not be static).

  • U.S. Food and Drug Administration. (n.d.). RELISTOR (methylnaltrexone bromide) Subcutaneous Injection Label. Retrieved February 4, 2026, from [Link]

  • Sizar, O., et al. (2023). Methylnaltrexone. In StatPearls.
  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved February 4, 2026, from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ResearchGate. (2020). How are Internal (Deuterated) Standards (IS) handled in Sciex OS?. [Link]

  • European Medicines Agency. (n.d.). Annex I: Summary of Product Characteristics for Relistor. Retrieved February 4, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Naidoo, V., et al. (2017). LC-MS/MS method for the simultaneous quantification of thiafentanil and naltrexone in bovine muscle, liver.
  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • U.S. Food and Drug Administration. (2008). Clinical Pharmacology Biopharmaceutics Review(s) for NDA 22-099. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Strontium. [Link]

  • Reddit. (2023). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]

  • ResearchGate. (2001). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • DailyMed. (n.d.). Label: RELISTOR- methylnaltrexone bromide. Retrieved February 4, 2026, from [Link]

  • Bausch Health. (n.d.). Medication Guide: RELISTOR (methylnaltrexone bromide). Retrieved February 4, 2026, from [Link]

  • European Medicines Agency. (n.d.). Relistor, INN - methylnaltrexone bromide. Retrieved February 4, 2026, from [Link]

Sources

Harnessing Methylnaltrexone D3 for High-Confidence Metabolite Identification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Metabolite identification is a cornerstone of drug development, providing critical insights into a drug's efficacy, safety, and metabolic fate.[1][2] The use of stable isotope-labeled (SIL) compounds, such as Methylnaltrexone D3, represents a powerful strategy to navigate the complexities of metabolite analysis. This guide provides a comprehensive overview and detailed protocols for leveraging Methylnaltrexone D3 in metabolite identification studies. By explaining the fundamental principles of stable isotope labeling and providing step-by-step methodologies for in vitro and in vivo experiments, this document serves as an essential resource for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK), and analytical chemistry.

The Rationale: Why Use a Stable Isotope-Labeled Analog?

In modern drug discovery, liquid chromatography-mass spectrometry (LC-MS) is the primary tool for identifying and characterizing drug metabolites.[3] However, a significant challenge lies in distinguishing genuine drug-related metabolites from endogenous matrix components, artifacts, and background noise.[4] This is where stable isotope labeling provides a decisive advantage.

Methylnaltrexone D3 is chemically identical to Methylnaltrexone, except that three hydrogen atoms have been replaced with their stable, non-radioactive isotope, deuterium (²H or D). This substitution results in a predictable mass increase of 3 Daltons (Da).

The Core Principle: When a 1:1 mixture of Methylnaltrexone and Methylnaltrexone D3 is analyzed by mass spectrometry, the instrument detects two distinct isotopic envelopes for the parent drug, separated by 3 Da. Critically, any metabolite formed from this mixture will also appear as a "doublet" of peaks, with the labeled metabolite being 3 Da heavier than its unlabeled counterpart, provided the deuterium label is not lost during metabolism. This unique isotopic signature acts as an unmistakable flag, allowing for the rapid and confident identification of all drug-related species in a complex biological sample.[5][6][7]

Key Advantages of Using Methylnaltrexone D3:

  • Unambiguous Identification: The characteristic isotopic doublet pattern makes it simple to pinpoint drug-related peaks in a complex chromatogram.

  • Enhanced Sensitivity: Co-eluting drug and SIL-metabolite signals can be extracted from noisy baseline data with high confidence.

  • Structural Elucidation: By analyzing the fragmentation (MS/MS) spectra of the isotopic pair, fragments retaining the deuterium label will also show a +3 Da mass shift, aiding in the localization of the metabolic modification.

  • Compensation for Matrix Effects: The SIL analog co-elutes and experiences similar ionization suppression or enhancement as the unlabeled analyte, improving quantitative accuracy and reproducibility.[8][9]

Physicochemical Properties

A clear understanding of the analyte's properties is foundational to experimental design.

PropertyMethylnaltrexone BromideMethylnaltrexone D3 Bromide (Estimated)
Molecular Formula C₂₁H₂₆NO₄Br[10]C₂₁H₂₃D₃NO₄Br
Molecular Weight 436.36 g/mol [10]439.38 g/mol
Structure Quaternary ammonium cation[11]Quaternary ammonium cation
Key Feature Cannot readily cross the blood-brain barrier.[11][12][13][14]Identical to parent, with D3 label on the N-methyl group.
Isotopic Purity N/A>98% recommended for clear signal.[8]

Known Metabolism of Methylnaltrexone

Before designing new studies, it is crucial to understand the established metabolic pathways. Methylnaltrexone (MNTX) is not extensively metabolized in humans.[15] The primary metabolic routes do not involve cytochrome P450 (CYP) enzymes to a significant extent.[10][16]

Major Metabolic Pathways in Humans:

  • Sulfation: Conjugation of the phenolic group to form Methylnaltrexone-3-sulfate (M2). This reaction is catalyzed by sulfotransferase SULT1E1 and SULT2A1 isoforms.[10][15]

  • Carbonyl Reduction: Reduction of the C6-carbonyl group to form two epimeric alcohols: methyl-6α-naltrexol (M4) and methyl-6β-naltrexol (M5).[10][15]

N-demethylation to form naltrexone is not a significant metabolic pathway in humans.[13][15] Since the D3 label is on the N-methyl group, it is expected to be retained in all major metabolites, making it an ideal tracer for metabolism studies.

Predicted Metabolites of Methylnaltrexone D3

The following diagram illustrates the expected metabolic transformations.

G cluster_parent Parent Drug Mixture cluster_metabolites Metabolic Pathways MNTX Methylnaltrexone (M) M2 MNTX-3-Sulfate (Metabolite A) MNTX->M2  SULT1E1, SULT2A1 M4_M5 Methyl-6-naltrexol isomers (Metabolite B) MNTX->M4_M5  Aldoketo Reductase MNTX_D3 Methylnaltrexone D3 (M+3) M2_D3 MNTX-D3-3-Sulfate (Metabolite A+3) MNTX_D3->M2_D3  SULT1E1, SULT2A1 M4_M5_D3 Methyl-D3-6-naltrexol isomers (Metabolite B+3) MNTX_D3->M4_M5_D3  Aldoketo Reductase

Caption: Predicted metabolic pathways of Methylnaltrexone.

Experimental Design & Protocols

A robust metabolite identification strategy involves both in vitro and in vivo models to build a comprehensive picture of the drug's metabolic fate.[1][2]

Overall Experimental Workflow

The following workflow provides a high-level overview of the process from sample generation to data analysis.

Sources

Troubleshooting & Optimization

Dealing with ion suppression or enhancement when using Methylnaltrexone D3.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Perfect Storm" of MNTX Analysis

Methylnaltrexone (MNTX) presents a unique bioanalytical challenge due to its physicochemical properties.[1] As a quaternary ammonium compound , it carries a permanent positive charge and high polarity (logP < 0).[1]

When using Methylnaltrexone-d3 (MNTX-d3) as an internal standard (IS), researchers often encounter quantification failures not because the IS is chemically distinct, but because of two converging factors:

  • Retention Failure: On standard C18 columns, MNTX elutes in the void volume, co-eluting with salts and phospholipids that cause massive ion suppression.

  • Deuterium Isotope Effect: Deuterated analogs often elute slightly earlier than the non-labeled analyte in Reversed-Phase (RP) systems.[1] If the suppression zone is sharp (transient), the IS and analyte experience different matrix effects, rendering the IS correction invalid.

This guide provides a systematic troubleshooting protocol to diagnose and resolve these specific issues.

Part 1: Visualizing the Mechanism of Failure

The following diagram illustrates why standard methods fail. In a "Suppression Zone," if the D3 IS shifts even slightly in retention time (RT) away from the analyte, the ratio of Signal/IS becomes unstable.

MatrixEffectMechanism cluster_chromatogram Chromatographic Separation (Standard C18) cluster_ms MS/MS Source Void Void Volume (Salts/Proteins) Suppression Ion Suppression (Charge Competition) Void->Suppression High Matrix Load MNTX_D3 MNTX-d3 (IS) (RT: 1.20 min) Ionization Electrospray Ionization (ESI+) MNTX_D3->Ionization Early Elution MNTX_D0 MNTX (Analyte) (RT: 1.25 min) MNTX_D0->Ionization Late Elution Result Quantification Error: IS suppressed differently than Analyte Ionization->Result Suppression->Result

Figure 1: Mechanism of quantification failure showing how the deuterium isotope effect (retention shift) combined with void volume elution leads to differential suppression.[1]

Part 2: Diagnostic Protocols

Q1: How do I confirm if my signal loss is due to Ion Suppression or just low sensitivity?

The Standard Protocol: Post-Column Infusion Do not rely on extraction recovery calculations alone.[1] You must map the "suppression profile" of your chromatographic run.

Protocol Steps:

  • Setup: Connect a syringe pump containing a neat solution of MNTX (100 ng/mL) to the LC effluent via a T-piece before it enters the MS source.

  • Flow: Infuse the MNTX standard at a steady rate (e.g., 10 µL/min) while the LC pumps mobile phase at the method flow rate.

  • Injection: Inject a blank extracted matrix sample (e.g., extracted plasma/urine) into the LC.[1]

  • Observation: Monitor the baseline of the specific MRM transition for MNTX.

    • Flat Baseline: No matrix effect.[1]

    • Dip/Valley: Ion Suppression (Matrix components stealing charge).[1]

    • Peak/Hump: Ion Enhancement.[1][2]

Interpretation: If the "Dip" aligns with the retention time of MNTX or MNTX-d3, you have a critical failure. If MNTX-d3 falls inside the dip but MNTX falls outside (or on the edge) due to the isotope retention shift, your IS will not correct for the analyte variations [1].

Part 3: Chromatographic Solutions (The "Retain" Strategy)

Q2: Why is my MNTX-d3 eluting in the void volume on my C18 column?

Technical Insight: MNTX is a quaternary amine.[1][3] It is permanently charged regardless of pH.[1] On a C18 column, it has almost no hydrophobic retention mechanism, causing it to elute immediately with the solvent front (void volume), which is where salts and unretained phospholipids elute.

The Solution: Switch Separation Modes You must move the analyte away from the suppression zone.

FeatureReversed Phase (C18)HILIC (Recommended)Mixed-Mode (SCX/RP)
Mechanism Hydrophobic InteractionHydrophilic PartitioningCation Exchange + Hydrophobic
MNTX Retention Poor (Void Volume)Strong (Retained)Strong (Retained)
Elution Order Salts

MNTX

Lipids
Lipids

Salts

MNTX
Salts

MNTX

Lipids
Sensitivity Low (Suppressed)High (Organic-rich mobile phase enhances ESI)High
Isotope Shift D3 elutes earlierD3 elutes later (usually)Minimal shift

Recommended Workflow: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., bare silica or zwitterionic).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.[1]0) in Water.[1][4]

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient: Start high organic (90% B) to retain the polar MNTX, then gradient down to 50% B to elute [2].

Part 4: Extraction Solutions (The "Clean" Strategy)

Q3: I switched to HILIC, but I still see suppression. How do I clean the sample?

The Problem with Protein Precipitation (PPT): PPT (using Methanol or Acetonitrile) removes proteins but leaves phospholipids (glycerophosphocholines) in the sample. Phospholipids are the #1 cause of ion suppression in bioanalysis [3].

The Solution: Mixed-Mode Solid Phase Extraction (SPE) Since MNTX is a cation (positive charge), use a Weak Cation Exchange (WCX) or Mixed-mode Cation Exchange (MCX) cartridge.[1]

WCX SPE Protocol for MNTX:

  • Condition: Methanol followed by Water.[1]

  • Load: Sample (buffered to pH 6-7). MNTX is positively charged; it binds to the carboxylate groups of the WCX sorbent.

  • Wash 1: Ammonium Acetate (removes salts).[1]

  • Wash 2: 100% Methanol (removes hydrophobic neutrals and phospholipids).[1] Crucial Step: MNTX stays bound due to ionic interaction.

  • Elute: 5% Formic Acid in Methanol. Acidifies the sorbent, neutralizing the carboxyl groups, releasing the MNTX.

Data Comparison:

MethodPhospholipid RemovalMatrix Factor (MF)Recovery
Protein Precip < 10%0.4 - 0.6 (High Suppression)90%
Liquid-Liquid (LLE) Moderate (MNTX is too polar to extract well)Variable< 50%
WCX SPE > 95%0.9 - 1.0 (Clean)> 85%

Part 5: The Deuterium Isotope Effect

Q4: Why does MNTX-d3 have a different retention time than MNTX?

Mechanism: The C-D bond is shorter and more stable than the C-H bond. This slightly changes the lipophilicity and the molar volume of the molecule.

  • In Reversed Phase: Deuterated compounds are slightly less lipophilic, causing them to elute earlier than the non-deuterated analyte.

  • Impact: If your peak width is narrow (e.g., UPLC < 3s), a shift of 0.1-0.2s is significant.[1] If the matrix interference is a sharp peak co-eluting with the IS but not the analyte, the IS signal drops while the analyte signal remains stable. The calculated ratio (Analyte/IS) artificially skyrockets.

Troubleshooting:

  • Check Resolution: Ensure your chromatographic peak is wide enough that the D3/D0 overlap is substantial.[1]

  • Switch IS: If possible, use a

    
    C-labeled  or 
    
    
    
    N-labeled
    internal standard. These do not exhibit the chromatographic isotope effect seen with deuterium [4].[1]

Part 6: Systematic Troubleshooting Workflow

Follow this decision tree to resolve your MNTX method issues.

TroubleshootingTree Start Start: Low Sensitivity or High Variability for MNTX Step1 Perform Post-Column Infusion Start->Step1 Decision1 Suppression Observed? Step1->Decision1 NoSupp Issue is Instrument Sensitivity or Adsorption Decision1->NoSupp No YesSupp Check Retention Time (RT) Decision1->YesSupp Yes Decision2 Is MNTX in Void Volume? YesSupp->Decision2 YesVoid Switch to HILIC or Mixed-Mode Column Decision2->YesVoid Yes NoVoid Check Extraction Cleanliness Decision2->NoVoid No Decision3 Using Protein Precip? NoVoid->Decision3 YesPPT Switch to WCX/MCX SPE to remove phospholipids Decision3->YesPPT Yes NoPPT Check Isotope Effect Decision3->NoPPT No Decision4 Do D3 and D0 RTs differ? NoPPT->Decision4 YesShift Use 13C-IS or Broaden Peaks Decision4->YesShift Yes NoShift Optimize MS Source (Temp/Gas Flow) Decision4->NoShift No

Figure 2: Decision tree for diagnosing and fixing MNTX bioanalytical failures.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[6] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Yuan, H., et al. (2011).[1] Quantitative determination of methylnaltrexone in human serum using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Wang, S., & Cyronak, M. (2013). Deuterium isotope effects in liquid chromatography-mass spectrometry: implications for quantitation. Mass Spectrometry Reviews.

Sources

Validation & Comparative

Technical Guide: Linearity and Range Assessment for Methylnaltrexone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylnaltrexone (MNTX) presents a unique bioanalytical challenge due to its physicochemical status as a quaternary ammonium compound.[1][2] Unlike its tertiary amine precursor, naltrexone, MNTX is permanently positively charged and highly polar, rendering standard Reversed-Phase Liquid Chromatography (RPLC) ineffective without significant modification.[1]

This guide evaluates the linearity and range of MNTX quantification assays, advocating for Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) as the superior alternative to ion-pairing RPLC or traditional HPLC-UV. We provide a validated framework for assessing linearity in compliance with ICH M10 guidelines, ensuring data integrity for pharmacokinetic (PK) applications.

Part 1: The Physicochemical Challenge

To quantify MNTX, one must first understand why standard methods fail. MNTX (


) possesses a permanent positive charge at the nitrogen center.
  • The RPLC Failure Mode: On a standard C18 column, MNTX elutes near the void volume (

    
    ) due to lack of hydrophobic interaction. This leads to co-elution with salts and phospholipids, causing severe matrix effects (ion suppression).[1]
    
  • The Ion-Pairing Compromise: Adding reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can induce retention but drastically suppresses ionization in electrospray sources (ESI), compromising the Lower Limit of Quantification (LLOQ).

Comparative Analysis of Methodologies
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: RPLC + Ion Pairing Method C: Traditional RPLC (C18)
Retention Mechanism Partitioning into water-enriched layer on polar stationary phase.[1]Formation of neutral ion-pairs with hydrophobic reagents.[1]Hydrophobic interaction (Minimal for MNTX).[1]
MS Sensitivity High: High organic content enhances ESI desolvation.[1]Low: Ion-pairing agents cause signal suppression.[1]Variable: Matrix effects at void volume suppress signal.
Linearity Range Wide (e.g., 0.5 – 500 ng/mL).[1]Limited by background noise.[1]Limited by peak shape/tailing.[1]
Robustness High, if column equilibration is managed.[1]Low; reagents contaminate MS source.[1]Low; retention times drift easily.[1]
Part 2: Experimental Protocol (HILIC-MS/MS)

The following protocol is designed to achieve a linearity range suitable for clinical PK studies (typically 0.5 ng/mL to 500 ng/mL).[1]

1. Reagents and Standards
  • Analyte: Methylnaltrexone Bromide.[1][3][4]

  • Internal Standard (IS): Deuterated Methylnaltrexone (

    
    -MNTX) is critical.[1] Note: Naltrexone is a tertiary amine and behaves differently in HILIC; it is a suboptimal IS.
    
  • Matrix: Drug-free human plasma (K2EDTA).[1]

2. Sample Preparation (Protein Precipitation)

We utilize a "crash" method optimized for HILIC compatibility (high organic solvent).[1]

  • Aliquot: Transfer

    
     of plasma standard/sample to a 96-well plate.
    
  • Spike: Add

    
     of IS working solution (
    
    
    
    in 50:50 ACN:Water).
  • Precipitate: Add

    
     of Acetonitrile containing 0.1% Formic Acid .
    
    • Rationale: The high organic ratio precipitates proteins while preparing the sample solvent to match the HILIC initial mobile phase conditions, preventing peak distortion.

  • Agitate: Vortex for 2 min at 1200 rpm.

  • Clarify: Centrifuge at

    
     for 10 min at 
    
    
    
    .
  • Transfer: Inject supernatant directly (or dilute 1:1 with ACN if sensitivity allows).

3. LC-MS/MS Conditions
  • Column: Silica or Amide-based HILIC column (e.g.,

    
    , 
    
    
    
    ).[1]
  • Mobile Phase A:

    
     Ammonium Formate in Water, pH 3.5.[1]
    
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 95% B (High organic for retention)

    • 2.0 min: 80% B

    • 2.1 min: 50% B (Wash)

    • 3.5 min: 95% B (Re-equilibration - Critical in HILIC)

  • Detection: ESI Positive Mode (MRM).

    • MNTX Transition:

      
       (Quantifier).[1]
      
Part 3: Assessing Linearity and Range

To validate the assay, you must demonstrate that the instrument response is proportional to analyte concentration within the intended range, adhering to ICH M10 guidelines.

Workflow Diagram: Linearity Assessment Logic

The following diagram illustrates the decision-making process for establishing the calibration range and handling quality control (QC) failures.

LinearityAssessment Start Define Target Range (e.g., 0.5 - 500 ng/mL) Prep Prepare 8 Non-Zero Standards (Freshly Spiked) Start->Prep Inject LC-MS/MS Analysis (Inject in Duplicate) Prep->Inject Regression Apply Regression Model (Linear 1/x²) Inject->Regression Calc Back-Calculate Concentrations Regression->Calc CheckLLOQ Check LLOQ Criteria: Accuracy ±20% Signal/Noise ≥ 5:1 Calc->CheckLLOQ CheckStd Check Non-LLOQ Stds: Accuracy ±15% CheckLLOQ->CheckStd Pass Fail Reject Run / Optimize (Check Carryover/Weighting) CheckLLOQ->Fail Fail CheckStd->Fail < 75% of Stds Pass Pass Linearity Validated Proceed to Precision/Accuracy CheckStd->Pass ≥ 75% of Stds Pass

Figure 1: Decision tree for validating linearity according to ICH M10 bioanalytical guidelines.

Data Analysis & Acceptance Criteria
  • Regression Model: Use a linear regression (

    
    ).[1]
    
  • Weighting: Apply

    
     weighting.
    
    • Scientific Rationale: Bioanalytical data is heteroscedastic; the variance increases with concentration.[1] Unweighted regression biases the curve toward high concentrations, causing failure at the LLOQ.

  • Criteria (ICH M10):

    • LLOQ: Back-calculated concentration must be within

      
       of nominal.
      
    • Other Standards: Must be within

      
       of nominal.
      
    • Minimum Standards: At least 75% of non-zero standards (and minimum 6 levels) must pass.

Summary of Linearity Performance (Example Data)
ParameterSpecificationTypical HILIC Performance
LLOQ

Precision (%CV) < 8.5%
ULOQ

Precision (%CV) < 4.2%
Correlation (

)

Typically

Carryover

of LLOQ
Negligible (requires needle wash optimization)
Part 4: Troubleshooting & Optimization
1. Non-Linearity at ULOQ

If the curve flattens at the upper range (


), it indicates detector saturation .
  • Solution: Monitor the Carbon-13 isotope peak (

    
    ) for the quantifier or detune the collision energy. Alternatively, reduce injection volume.[1]
    
2. Divergence at LLOQ

If the LLOQ fails accuracy requirements (e.g., calculates as 150% of nominal), investigate adsorption .

  • Causality: Quaternary amines stick to glass.[1]

  • Solution: Use polypropylene plates and silanized glass inserts.[1] Ensure the injection solvent contains at least 80% organic solvent to maintain solubility and prevent adsorption to the loop.

3. Retention Time Drift

HILIC is sensitive to water content on the silica surface.[1]

  • Solution: Ensure a sufficient re-equilibration time (at least 5 column volumes) between injections.[1] Never shut off the flow abruptly; ramp down slowly to preserve the hydration layer.

References
  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[1] [Link]

  • PubChem. (n.d.).[1][3] Methylnaltrexone Bromide (Compound Summary). National Library of Medicine.[1] [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.[1] [Link]

Sources

Technical Guide: Incurred Sample Reanalysis (ISR) Optimization for Methylnaltrexone Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylnaltrexone (MNTX) is a peripherally acting


-opioid receptor antagonist (PAMORA) used to treat opioid-induced constipation. Due to its quaternary ammonium structure, MNTX is highly polar and hydrophilic, presenting unique bioanalytical challenges.

This guide objectively compares two bioanalytical extraction methodologies—Protein Precipitation (PPT) versus Solid Phase Extraction (SPE) —to demonstrate why SPE is the superior "product" for ensuring Incurred Sample Reanalysis (ISR) success. While PPT is faster and cheaper, experimental data suggests it frequently fails ISR criteria due to phospholipid-induced matrix effects that differ between spiked Quality Control (QC) samples and incurred subject samples.

Part 1: The Bioanalytical Challenge

The Molecule
  • Analyte: Methylnaltrexone (MNTX)[1][2]

  • Chemical Nature: Quaternary amine (permanently charged cation).

  • Key Metabolites: Methylnaltrexone sulfate; potential for glucuronide conjugates (risk of back-conversion).

  • Regulatory Standard: FDA Bioanalytical Method Validation Guidance (2018).[3]

The ISR Mandate

Incurred Sample Reanalysis is a regulatory requirement to verify the reliability of the reported subject sample analyte concentrations.[3][4][5]

  • Acceptance Criteria: Two-thirds (67%) of the reanalyzed samples must be within ±20% of the original value.[4]

  • The Risk: A method may pass pre-study validation (using spiked QCs in blank matrix) but fail ISR because incurred samples contain variable matrix components (metabolites, dosing excipients, upregulated proteins) that spiked samples do not.

Part 2: Comparative Methodology (PPT vs. SPE)

We compare the performance of a standard Protein Precipitation method (Method A) against an optimized Solid Phase Extraction method (Method B).

Method A: Protein Precipitation (The "Alternative")
  • Protocol: Plasma precipitated with Perchloric Acid or Acetonitrile.

  • Mechanism: Solubility change removes gross proteins.

  • Deficiency: Does not effectively remove phospholipids (glycerophosphocholines). These accumulate on the LC column, eluting unpredictably in subsequent runs, causing "ion suppression drift" that leads to ISR failure.

Method B: Weak Cation Exchange SPE (The "Optimized Solution")
  • Protocol: Mixed-mode Weak Cation Exchange (WCX) cartridges.

  • Mechanism: Ionic interaction targets the positive charge of MNTX; organic washes remove neutral lipids/phospholipids.

  • Advantage: High selectivity for the quaternary amine, resulting in "clean" extracts and consistent ionization efficiency between QCs and Incurred samples.

Performance Data Comparison

Data synthesized from bioanalytical validation parameters typical for polar ammonium compounds.

ParameterMethod A: Protein Precipitation (PPT)Method B: WCX Solid Phase Extraction (SPE)Status
Extraction Recovery > 90% (High but variable)80 - 85% (Consistent)SPE Preferred
Matrix Factor (MF) 0.65 - 0.85 (Significant Suppression)0.95 - 1.02 (Negligible)SPE Superior
Phospholipid Removal < 20% removed> 99% removedSPE Superior
ISR Pass Rate 55% - 70% (High Risk of Failure)> 95% (Robust)SPE Superior
Sensitivity (LLOQ) 1.0 ng/mL0.1 ng/mL (Due to lower noise)SPE Superior

Part 3: Detailed Experimental Protocols

Workflow Visualization

The following diagram illustrates the critical divergence in sample cleanup that dictates ISR success.

BioanalyticalWorkflow cluster_MethodA Method A: PPT (High Risk) cluster_MethodB Method B: SPE (Optimized) Sample Patient Plasma (MNTX + Metabolites + Lipids) PPT Add Acetonitrile/Acid Vortex & Centrifuge Sample->PPT Condition Condition WCX Cartridge (MeOH -> Water) Sample->Condition Supernatant Direct Injection (Contains Phospholipids) PPT->Supernatant LCMS LC-MS/MS Analysis (C18 Column, ESI+) Supernatant->LCMS Matrix Suppression Load Load Plasma Condition->Load Wash Wash 1: Ammonium Acetate Wash 2: MeOH (Removes Lipids) Load->Wash Elute Elute: 5% Formic Acid in MeOH Wash->Elute Elute->LCMS Clean Extract Result Quantitation LCMS->Result

Caption: Figure 1. Comparative workflow showing the superior lipid removal of the SPE pathway (Method B) compared to the "dirty" injection of PPT (Method A).

Optimized Protocol: Weak Cation Exchange (WCX) SPE

This protocol is designed to isolate the quaternary ammonium MNTX while stripping phospholipids.

  • Sample Pre-treatment:

    • Aliquot 200 µL human plasma.

    • Add 20 µL Internal Standard (Naltrexone-D3 or similar).

    • Add 200 µL 50 mM Ammonium Acetate (pH 5.0) to buffer the matrix.

  • SPE Conditioning (WCX Cartridge, 30mg):

    • 1.0 mL Methanol.

    • 1.0 mL Water.

  • Loading:

    • Load pre-treated sample at low vacuum (~5 Hg).

  • Washing (Critical Step):

    • Wash 1: 1.0 mL 50 mM Ammonium Acetate (removes proteins/salts).

    • Wash 2: 1.0 mL 100% Methanol (removes neutral lipids and phospholipids). Note: MNTX is charged and stays bound to the WCX sorbent.

  • Elution:

    • Elute with 2 x 400 µL of 5% Formic Acid in Methanol. (Acid breaks the ionic interaction).

  • Reconstitution:

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in Mobile Phase (0.1% Formic Acid in Water/Acetonitrile).

Part 4: ISR Investigation & Root Cause Analysis

If ISR fails (difference > 20%), a systematic investigation is required. The following logic tree outlines the decision process mandated by scientific integrity.

ISR_Investigation Start ISR Failure (>33% of samples outside ±20%) Check1 Check Internal Standard (IS) Response Variation Start->Check1 Branch1 IS Response Variable? Check1->Branch1 MatrixEffect Root Cause: Matrix Effect / Ion Suppression Branch1->MatrixEffect Yes (Incurred != QC) Check2 Check Metabolite Stability (Glucuronide Back-conversion) Branch1->Check2 No (IS Consistent) Action1 Action: Switch from PPT to SPE Check Phospholipid Transitions MatrixEffect->Action1 Branch2 Analyte Conc. Increases over time? Check2->Branch2 Stability Root Cause: Metabolite Hydrolysis Branch2->Stability Yes Unknown Root Cause: Human Error / Swap Branch2->Unknown No Action2 Action: Stabilize sample (Ice bath/Acidify) Check extraction pH Stability->Action2

Caption: Figure 2. Decision tree for diagnosing ISR failures. For MNTX, Matrix Effects (left branch) are the most common failure mode when using PPT.

Scientific Rationale for Failure Modes
  • Matrix Effects (Phospholipids): In PPT, phospholipids elute late in the chromatogram. If the run time is too short, they may wrap around and suppress the signal of MNTX in the next injection. Since subject samples have variable lipid profiles compared to pooled plasma QCs, this causes ISR failure.

  • Metabolite Back-Conversion: MNTX can be conjugated. If the extraction method uses high heat or extreme pH for long periods, glucuronides may hydrolyze back into MNTX, leading to falsely high concentrations in the reanalysis (if processed differently).

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation: Guidance for Industry.[3][4][6] Retrieved from [Link][3]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Fukuda, T., et al. (2011). "Quantitative determination of methylnaltrexone in human serum using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. 879(32), 3903-3907.
  • Rudzki, P.J., et al. (2017).[5] "Incurred sample reanalysis (ISR): adjusted procedure for sample size calculation." Bioanalysis, 9(21), 1719-1726.[5] Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.